3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide
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Overview
Description
3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide typically involves multiple steps:
Nitration: The introduction of a nitro group to the benzene ring is usually the first step. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide can undergo various types of chemical reactions:
Substitution Reactions: The halogen atoms (iodine and bromine) can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of halogenated compounds.
Scientific Research Applications
3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The presence of multiple halogen atoms makes it a candidate for use in the development of flame retardants and other advanced materials.
Biological Studies: The compound can be used as a probe to study the effects of halogenation on biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitro and halogen groups could play a role in binding to the active site of the target molecule, while the amide group could facilitate interactions with other parts of the target .
Comparison with Similar Compounds
Similar Compounds
3-iodo-5-nitroaniline: Similar in structure but lacks the amide and additional bromine atoms.
2,4,6-tribromophenol: Contains the tribromophenyl group but lacks the nitro and amide groups.
2-iodo-3-nitrobenzoic acid: Similar in having both iodine and nitro groups but differs in the presence of a carboxylic acid group instead of an amide
Uniqueness
3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide is unique due to the combination of multiple halogen atoms and functional groups, which can confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H6Br3IN2O3 |
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Molecular Weight |
604.81 g/mol |
IUPAC Name |
3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide |
InChI |
InChI=1S/C13H6Br3IN2O3/c14-7-3-10(15)12(11(16)4-7)18-13(20)6-1-8(17)5-9(2-6)19(21)22/h1-5H,(H,18,20) |
InChI Key |
NTSZQQBJILWYLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)NC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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